molecular formula C8H16ClNO3 B6201520 4-ethoxypiperidine-4-carboxylic acid hydrochloride CAS No. 2694735-09-4

4-ethoxypiperidine-4-carboxylic acid hydrochloride

Cat. No.: B6201520
CAS No.: 2694735-09-4
M. Wt: 209.7
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Description

4-Ethoxypiperidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Properties

CAS No.

2694735-09-4

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxypiperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of piperidine, which can be derived from pyridine through hydrogenation.

    Ethoxylation: Piperidine is then subjected to ethoxylation, where an ethoxy group is introduced. This can be achieved using ethyl iodide in the presence of a base such as sodium hydride.

    Carboxylation: The ethoxylated piperidine is then carboxylated to introduce the carboxylic acid group. This step often involves the use of carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxypiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxypiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxypiperidine-4-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the ethoxy and carboxylic acid groups.

    4-Hydroxypiperidine-4-carboxylic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.

    4-Methoxypiperidine-4-carboxylic acid: Contains a methoxy group instead of an ethoxy group.

Uniqueness

4-Ethoxypiperidine-4-carboxylic acid hydrochloride is unique due to the presence of both the ethoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

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